Glucoraphanin

Description

Properties

IUPAC Name |

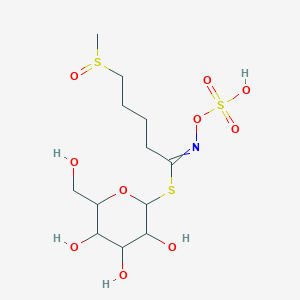

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMLNKINDDUDCF-RFOBZYEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894071 | |

| Record name | 4-Methylsulfinylbutyl glucosinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21414-41-5, 1432982-77-8 | |

| Record name | Glucoraphanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021414415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucoraphanin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylsulfinylbutyl glucosinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glucoraphanin biosynthesis pathway in Brassica

An In-depth Technical Guide to the Glucoraphanin Biosynthesis Pathway in Brassica

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a glucosinolate predominantly found in Brassica vegetables like broccoli, is a precursor to the potent anticarcinogenic isothiocyanate, sulforaphane.[1][2] Understanding its biosynthesis is critical for the development of functional foods and novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, quantitative data on its accumulation, and detailed experimental protocols for its study. The pathway involves three primary stages: methionine chain elongation, formation of the core glucosinolate structure, and side-chain modifications that yield the final compound.[3][4]

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process originating from the amino acid methionine.[5][6] The pathway is spatially organized, with initial steps occurring in the chloroplast and later stages in the cytoplasm.

1.1. Step 1: Methionine Chain Elongation The pathway begins in the chloroplast with the chain elongation of methionine. This process involves two successive cycles to add two methylene groups to the methionine side chain.[3]

-

Deamination: The process starts with the deamination of methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutanoic acid (4MTOBA), a reaction catalyzed by the branched-chain aminotransferase 4 (BCAT4).[3]

-

Chain Extension: A complex of enzymes, including methylthioalkylmalate synthase (MAM1), isopropylmalate dehydrogenase (IMPDH1), and isopropylmalate isomerase (IPMI-LSU and IPMI-SSU), catalyzes the condensation of 4MTOBA with acetyl-CoA and subsequent reactions, leading to the elongated α-keto acid, 6-methylthio-2-oxohexanoic acid (6MTOHA).[3]

-

Transamination: The elongated α-keto acid is then transaminated to form dihomomethionine (DHM).[3]

1.2. Step 2: Core Glucosinolate Structure Formation Dihomomethionine is transported from the chloroplast to the cytoplasm to form the core glucosinolate structure. This conversion involves a series of key enzymatic reactions:

-

Conversion to Aldoxime: Cytochrome P450 enzymes of the CYP79F1 family catalyze the conversion of DHM to the corresponding aldoxime.

-

Formation of Thiohydroximic Acid: The aldoxime is then converted to a thiohydroximic acid intermediate by another cytochrome P450 enzyme, CYP83A1.

-

Glucosylation and Sulfation: The intermediate is subsequently glucosylated by a UDPG-glucosyltransferase (UGT74B1) and then sulfated by a sulfotransferase (SOT18) to form the parent glucosinolate, glucoerucin (4-methylthiobutyl glucosinolate).[7]

1.3. Step 3: Side-Chain Modification The final step in the biosynthesis of this compound is the S-oxygenation of glucoerucin.

-

S-Oxygenation: A flavin-monooxygenase, FMO GS-OX, catalyzes the oxidation of the methylthio group of glucoerucin to a methylsulfinyl group, yielding this compound (4-methylsulfinylbutyl glucosinolate).[3][8]

Genetic Regulation of this compound Accumulation

The concentration of this compound in Brassica tissues is tightly controlled by the expression of biosynthetic genes, which are in turn regulated by transcription factors.

-

MYB Transcription Factors: The transcription factor MYB28 is a primary regulator, positively controlling the expression of many genes in the aliphatic glucosinolate pathway, leading to increased this compound production.[9] Enhanced expression of a B. villosa Myb28 allele is linked to high this compound content in Beneforté broccoli.[9]

-

Key Biosynthetic Genes: The final this compound concentration is highly dependent on the expression levels of two key genes involved in side-chain modifications:

-

FMOGS-OX : Elevated expression of flavin monooxygenase genes, such as FMOGS-OX2 and FMOGS-OX5, directly increases the conversion of glucoerucin to this compound.[8]

-

AOP2 (Alkenyl Hydroxalkyl Producing 2): This gene converts this compound into other glucosinolates like gluconapin. Therefore, limited expression or the presence of non-functional AOP2 alleles is strongly associated with the accumulation of high levels of this compound.[2][8] Genetic manipulation to replace functional BrAOP2 genes with non-functional versions in B. rapa has been shown to dramatically increase this compound content.[2]

-

Quantitative Data on this compound Content

This compound content varies significantly among different Brassica species, cultivars, and plant tissues. Genetic background and developmental stage are major determinants of accumulation.

Table 1: this compound Concentration in Various Brassica Tissues

| Brassica Type | Cultivar/Tissue | This compound Concentration | Reference |

| B. oleracea var. italica | Broccoli Florets | 89 mg/100g | [10][11] |

| B. oleracea var. italica | Broccoli Seeds | 1330 mg/100g | [10][11] |

| B. oleracea var. italica | Various Broccoli Cultivars | Up to 119.4 mg/100g FW | [12] |

| B. oleracea var. capitata | Cabbage Cultivars | Comparable to broccoli | [12] |

| B. oleracea var. acephala | Kale Cultivars (e.g., Cavolo nero) | Comparable to or higher than broccoli | [12] |

| B. oleracea var. gemmifera | Brussels Sprouts | 3 mg/100g | [10][11] |

Table 2: Impact of Metabolic Engineering on this compound Content

| Approach | Target Species | Gene Modified | Effect on this compound | Reference |

| Marker-Assisted Backcrossing | Brassica rapa | BrAOP2.2 / BrAOP2.3 (replaced with non-functional alleles) | 18-fold increase in content | [2] |

| RNA Interference (RNAi) | Brassica juncea | AOP2 | Increased this compound | [13] |

| RNA Interference (RNAi) | Brassica napus | AOP2 | Increased this compound; decreased progoitrin | [2][13] |

| Overexpression | B. rapa ssp. rapa | FMO GS-OX | Increased aliphatic glucosinolates | [13] |

Key Experimental Protocols

Accurate quantification of this compound and analysis of its biosynthetic genes are essential for research and development. The following sections detail standard methodologies.

4.1. Protocol for Glucosinolate Extraction and HPLC Analysis This protocol is a widely adopted method for the quantification of glucosinolates from plant tissue.[14][15][16]

Methodology:

-

Sample Preparation: Freeze-dry 50-200 mg of plant material and grind it into a fine powder.[15][16]

-

Extraction: Add 1-5 mL of boiling 70-100% methanol to the powder.[14][15] Add an internal standard (e.g., sinigrin or glucotropaeolin) for accurate quantification.[15][16]

-

Incubation & Centrifugation: Vortex the mixture and incubate in a water bath at 70-80°C for 15-20 minutes.[14][15] Centrifuge at ~3,000 x g for 10 minutes and collect the supernatant. Repeat the extraction on the pellet with 70% methanol and combine the supernatants.[15]

-

Anion-Exchange Purification: Prepare mini-columns with DEAE Sephadex A-25.[14] Apply the combined supernatant to the column to bind glucosinolates. Wash the column to remove impurities.

-

Desulfation: Add purified sulfatase solution to the column and incubate overnight at room temperature. This enzyme cleaves the sulfate group, yielding desulfoglucosinolates, which are necessary for efficient chromatographic separation.[15][16]

-

Elution: Elute the desulfoglucosinolates from the column with ultrapure water.[15]

-

HPLC Analysis: Analyze the eluate using a reverse-phase C18 column.[14][15] Detect desulfoglucosinolates via UV absorbance at 229 nm.[14] Quantify by comparing peak areas to those of the internal and external standards.

4.2. Protocol for Gene Expression Analysis via qRT-PCR This method is used to quantify the transcript levels of key biosynthetic genes like MYB28, FMOGS-OX, and AOP2.

Methodology:

-

Tissue Collection: Harvest Brassica tissue of interest and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes (MYB28, FMOGS-OX, AOP2) and at least one stable reference gene (e.g., Actin, Ubiquitin) for normalization.

-

qRT-PCR Reaction: Prepare the reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix. Run the reaction on a real-time PCR cycler.

-

Data Analysis: Calculate the relative expression of target genes using the comparative CT (ΔΔCT) method, normalizing to the expression of the reference gene.

References

- 1. factors-influencing-glucoraphanin-and-sulforaphane-formation-in-brassica-plants-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. Frontiers | Enriching this compound in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes [frontiersin.org]

- 3. escholarship.org [escholarship.org]

- 4. This compound Accumulation via this compound Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reconstructing Biosynthetic Pathway of the Plant-Derived Cancer Chemopreventive-Precursor this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Genetic regulation of this compound accumulation in Beneforté broccoli. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Item - Quantitative determination of this compound in Brassica vegetables by micellar electrokinetic capillary chromatography - University of Tasmania - Figshare [figshare.utas.edu.au]

- 12. Quantitative profiling of glucosinolates by LC-MS analysis reveals several cultivars of cabbage and kale as promising sources of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. pubcompare.ai [pubcompare.ai]

- 16. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

Glucoraphanin vs. Sulforaphane: A Technical Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the comparative bioavailability of glucoraphanin and its bioactive derivative, sulforaphane. It consolidates quantitative data from key human clinical studies, details common experimental protocols for pharmacokinetic analysis, and illustrates the critical biochemical pathways governing the conversion, absorption, and mechanism of action of these compounds.

Executive Summary

Sulforaphane (SFN) is an isothiocyanate with well-documented cytoprotective and therapeutic potential, primarily through its potent activation of the Nrf2 signaling pathway.[1][2] However, SFN itself is highly reactive and unstable, making its direct delivery in supplements or functional foods challenging.[3] The primary dietary source of SFN is its stable glucosinolate precursor, this compound (GR), found abundantly in cruciferous vegetables like broccoli.[4][5][6]

The bioavailability of SFN is not determined by the amount of GR ingested, but by the efficiency of its conversion to SFN. This conversion is the critical limiting step and is dependent on one of two distinct pathways: hydrolysis by the plant enzyme myrosinase or metabolism by gut microbiota.[6][7] Understanding the pharmacokinetics of these pathways is paramount for the development of effective SFN-delivering products. Direct consumption of SFN results in consistently high absorption (70-90%), whereas the conversion from GR is highly variable, ranging from as low as 1% to over 70% depending on the presence of active myrosinase.[3][7]

This compound to Sulforaphane: The Two Conversion Pathways

The conversion of the inert precursor this compound into bioactive sulforaphane is exclusively an enzymatic process. The source of the enzyme dictates the location, speed, and efficiency of this conversion, thereby defining the bioavailability of sulforaphane.

-

Myrosinase-Mediated Hydrolysis (Upper GI Tract): In raw cruciferous vegetables, myrosinase is physically segregated from this compound.[8] Mastication (chewing) disrupts plant cells, allowing the enzyme to mix with its substrate, catalyzing a rapid conversion to SFN in the oral cavity and upper gastrointestinal tract.[6] This SFN is then readily absorbed.

-

Microbiota-Mediated Metabolism (Lower GI Tract): Heat processing, such as cooking or blanching, irreversibly denatures the myrosinase enzyme.[6][7][9] In the absence of active plant myrosinase, intact this compound transits to the colon, where it can be metabolized by certain species of gut bacteria possessing myrosinase-like enzymatic activity.[4][5] This process is significantly slower and the conversion efficiency is highly variable among individuals, depending on the composition of their gut microbiome.[7][10]

Quantitative Bioavailability: Comparative Analysis

Pharmacokinetic studies consistently demonstrate that the presence of active myrosinase is the single most important factor for maximizing SFN bioavailability from a GR source. Urinary excretion of SFN metabolites (dithiocarbamates) is the standard proxy for assessing total absorption.

Table 1: Comparative Urinary Excretion of Sulforaphane Metabolites (% of Ingested Dose)

| Source / Preparation | Myrosinase Activity | Mean Urinary Recovery (%) | Range of Recovery (%) | Key References |

|---|---|---|---|---|

| Raw Broccoli Sprouts | High | ~74% | - | [11] |

| Raw Crushed Broccoli | High | ~37% | - | [12] |

| GR Powder + Broccoli Sprouts | High | ~49-65% | - | [11][13] |

| Cooked Broccoli | Inactive | ~3.4% | - | [12] |

| GR-rich Powder (Myrosinase-deficient) | Inactive | ~19% | 1-40% | [3][7][11] |

| Direct Sulforaphane | N/A | >70% | 70-90% |[3][7] |

Table 2: Comparative Pharmacokinetic Parameters of Sulforaphane

| Source / Preparation | Time to Peak Plasma (Tmax) | Peak Plasma Concentration (Cmax) | Key References |

|---|---|---|---|

| Raw Crushed Broccoli | ~1.6 hours | High | [12] |

| Cooked Broccoli | ~6.0 hours | Low | [12] |

| GR-rich Powder (Myrosinase-deficient) | Delayed Appearance | Low | [11] |

| GR-rich Powder + Sprouts (Myrosinase) | Rapid Appearance | High |[11] |

The data unequivocally shows that consumption of myrosinase-deficient products, such as cooked broccoli or many commercial supplements, results in significantly lower and more delayed SFN absorption compared to myrosinase-active sources.[11][12] The variability in microbiota-dependent conversion (1-40%) makes reliance on this pathway problematic for achieving consistent therapeutic dosages.[3][7]

Experimental Protocol: Human Pharmacokinetic Crossover Study

The following outlines a typical methodology used to quantify the bioavailability of SFN from different dietary sources, based on protocols from leading studies in the field.[11][12][14]

Objective: To compare the relative absorption and excretion of sulforaphane following the consumption of a myrosinase-active versus a myrosinase-inactive this compound-rich source.

1. Study Design:

-

Type: Randomized, single-blinded, crossover trial.

-

Participants: Healthy adult volunteers (n=8-12).

-

Washout Period: A 1-2 week washout period between interventions, during which participants abstain from all cruciferous vegetables.[7]

2. Intervention Arms:

-

Arm A (Myrosinase-Active): 200g of fresh, crushed raw broccoli or 2g of myrosinase-rich air-dried broccoli sprouts, providing a quantified dose of this compound.[11][12]

-

Arm B (Myrosinase-Inactive): 200g of cooked broccoli (boiled to denature myrosinase) or 2g of a myrosinase-deficient this compound-rich powder, matched for this compound content to Arm A.[11][12]

3. Sample Collection:

-

Baseline: Pre-intervention blood and urine samples are collected.

-

Post-Intervention: Blood samples are collected at timed intervals (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours). Urine is collected cumulatively over a 24-hour period.[9]

4. Analytical Method:

-

Target Analytes: Sulforaphane and its primary mercapturic acid pathway metabolites (dithiocarbamates): SFN-glutathione (SFN-GSH), SFN-cysteine-glycine (SFN-CG), SFN-cysteine (SFN-Cys), and SFN-N-acetylcysteine (SFN-NAC).[15][16]

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS).[9][15][17]

-

Sample Preparation: Plasma samples require protein precipitation (e.g., with acetonitrile) followed by centrifugation.[15] Urine samples may be diluted and filtered. Use of a stable isotope-labeled internal standard (e.g., SFN-d8) is critical for accurate quantification.[15][16]

-

Quantification: A calibration curve is generated using pure standards of SFN and its metabolites. The concentration in samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.

5. Data Analysis:

-

Pharmacokinetic Parameters: Cmax, Tmax, and Area Under the Curve (AUC) are calculated from plasma concentration-time data.

-

Bioavailability: Total urinary excretion of all SFN metabolites over 24 hours is calculated and expressed as a percentage of the initial this compound dose ingested.

Mechanism of Action: The Nrf2 Signaling Pathway

Once absorbed, sulforaphane's primary mechanism of action is the activation of the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant and detoxification response.[1][18] Sulforaphane is recognized as the most potent naturally occurring inducer of this pathway.[1][2]

-

Basal State: In the absence of an activator, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its continuous degradation.[18]

-

Activation by Sulforaphane: Sulforaphane's electrophilic nature allows it to react with specific cysteine residues on the Keap1 protein.[18] This modification alters Keap1's conformation, causing it to release Nrf2.[1][18]

-

Nuclear Translocation & Gene Expression: Freed from Keap1, Nrf2 translocates into the nucleus. There, it binds to DNA sequences known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous cytoprotective genes.[18]

-

Cellular Protection: This binding initiates the transcription of a broad array of over 200 genes, including Phase II detoxification enzymes (e.g., NQO1, GSTs) and antioxidant proteins (e.g., HO-1), bolstering the cell's ability to neutralize oxidative stress and xenobiotics.[2][18]

Conclusion and Implications

The bioavailability of sulforaphane is fundamentally dependent on the enzymatic conversion of its precursor, this compound. The evidence strongly indicates that for maximal absorption speed and efficiency, this compound must be co-consumed with active myrosinase enzyme. Preparations lacking this enzyme, such as cooked broccoli or certain supplements, yield significantly lower and more variable levels of circulating sulforaphane, as they rely on the uncertain capacity of an individual's gut microbiota for conversion.

For researchers and developers in the pharmaceutical and nutraceutical sectors, these findings have critical implications:

-

Product Formulation: To ensure reliable and efficacious delivery of sulforaphane, this compound-based products should be formulated to include a stabilized, active source of myrosinase.

-

Clinical Trial Design: When studying the effects of sulforaphane, interventions using myrosinase-deficient this compound sources must account for high inter-individual variability in bioavailability, which can confound results.

-

Dosage Considerations: A specified dose of this compound cannot be assumed to deliver an equivalent dose of sulforaphane unless the conversion efficiency is known and controlled.

Future research should continue to explore methods for stabilizing myrosinase activity in commercial products and further characterizing the specific gut microbial species responsible for this compound conversion to potentially develop synbiotic approaches.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulforaphane Bioavailability from this compound-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound conversion into sulforaphane and related compounds by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound conversion into sulforaphane and related compounds by gut microbiota – ScienceOpen [scienceopen.com]

- 6. Frontiers | this compound conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 7. foundmyfitness.com [foundmyfitness.com]

- 8. Kinetics of Sulforaphane in Mice after Consumption of Sulforaphane-Enriched Broccoli Sprout Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioavailability of this compound and Sulforaphane from High‐this compound Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] this compound conversion into sulforaphane and related compounds by gut microbiota | Semantic Scholar [semanticscholar.org]

- 11. Sulforaphane absorption and excretion following ingestion of a semi-purified broccoli powder rich in this compound and broccoli sprouts in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enhancing sulforaphane absorption and excretion in healthy men through the combined consumption of fresh broccoli sprouts and a this compound-rich powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioavailability of this compound and Sulforaphane from High-Glucoraphanin Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Myrosinase in the Conversion of Glucoraphanin to Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoraphanin, a stable glucosinolate found abundantly in cruciferous vegetables, is a precursor to the potent bioactive compound sulforaphane. The conversion of this compound to sulforaphane is entirely dependent on the enzymatic activity of myrosinase. This technical guide provides an in-depth exploration of the critical role of myrosinase in this conversion process, detailing the biochemical mechanism, factors influencing its catalytic activity, and the implications for sulforaphane bioavailability. This document summarizes key quantitative data, presents detailed experimental protocols for the measurement of myrosinase activity and sulforaphane quantification, and visualizes the associated biochemical pathways and experimental workflows.

Introduction

Sulforaphane (SFN) has garnered significant scientific interest for its potential health benefits, including its role as an indirect antioxidant through the activation of the Nrf2 signaling pathway. However, sulforaphane itself is highly reactive and unstable, making its direct delivery challenging. Nature has provided a stable precursor in the form of this compound (GRP). The conversion of this inert pro-drug into the bioactive SFN is catalyzed by the enzyme myrosinase (EC 3.2.1.147), a β-thioglucosidase.

In intact plant cells, this compound and myrosinase are spatially segregated. Upon tissue disruption, such as through chewing or cutting, myrosinase comes into contact with this compound, initiating the hydrolysis reaction that leads to the formation of sulforaphane.[1] This process is not only crucial for the dietary intake of sulforaphane but also a key consideration in the development of sulforaphane-based supplements and therapeutics. Understanding the intricacies of myrosinase activity is therefore paramount for optimizing the delivery and bioavailability of this promising phytochemical.

The Biochemical Conversion of this compound to Sulforaphane

The enzymatic hydrolysis of this compound by myrosinase is a multi-step process. Initially, myrosinase cleaves the β-thioglucose linkage in the this compound molecule, releasing a glucose molecule and an unstable aglycone, thiohydroximate-O-sulfonate. This intermediate then spontaneously undergoes a Lossen rearrangement to form the isothiocyanate sulforaphane.

Quantitative Analysis of Myrosinase Activity and Sulforaphane Yield

The efficiency of this compound conversion to sulforaphane is dependent on the source of myrosinase, as well as various physicochemical factors. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Myrosinase from Different Sources with this compound as a Substrate

| Myrosinase Source | Km (mM) | Vmax (mM/s) | Reference |

| Lepidium sativum (Garden Cress) | 0.86 (approx.) | 1.1 (approx.) | [2] |

Note: Data for myrosinase kinetics with this compound as a substrate is limited. The values for Lepidium sativum were calculated based on a reported 50% reduction in affinity compared to sinigrin.

Table 2: Optimal pH and Temperature for Myrosinase Activity

| Myrosinase Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Lepidium sativum (Garden Cress) | 6.0 | 50 | [2] |

| Broccoli Sprouts | 3.0 - 9.0 | 20 - 70 | [3] |

| Shewanella baltica (Marine Bacterium) | 8.0 | 50 | [4] |

Table 3: Sulforaphane Yield from this compound under Various Conditions

| Starting Material | Myrosinase Source | Conditions | Molar Conversion (%) | Reference |

| This compound Standard | Chinese flowering cabbage extract | 30°C, pH 6, 30 min | ~48 | [5] |

| This compound | Shewanella baltica myrosinase | 40°C, pH 7.0, 25 min | 89 | [4] |

| This compound-rich broccoli sprouts (in vivo) | Human gut microbiota | - | 1-40 | [6] |

| This compound-rich broccoli sprouts with active myrosinase (in vivo) | Endogenous plant myrosinase | - | ~41 | [7] |

Experimental Protocols

Myrosinase Activity Assay (Spectrophotometric Method)

This protocol is adapted from a common method used to determine myrosinase activity by measuring the decrease in glucosinolate substrate concentration.[7][8]

Materials:

-

Myrosinase extract (from plant or microbial source)

-

Sinigrin or this compound standard

-

80 mM NaCl solution, pH 6.5

-

Spectrophotometer capable of reading at 227 nm or 230 nm

Procedure:

-

Prepare a reaction mixture containing 1470 µL of 80 mM NaCl (pH 6.5) and 15 µL of 20 mM sinigrin or this compound solution (final concentration 0.2 mM).

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding 15 µL of the myrosinase extract.

-

Immediately measure the initial absorbance (A0) at 227 nm (for sinigrin) or 230 nm.

-

Monitor the decrease in absorbance over time (e.g., every 30 seconds for 5 minutes) to determine the initial linear rate of the reaction.

-

Calculate the myrosinase activity using the Beer-Lambert law, based on the molar extinction coefficient of the glucosinolate at the specific wavelength. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Quantification of Sulforaphane by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of sulforaphane in biological samples.[9][10]

Materials:

-

Sample containing sulforaphane (e.g., hydrolyzed broccoli extract, plasma)

-

Dichloromethane or Ethyl Acetate for extraction

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridge (e.g., Silica)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Extraction:

-

For plant extracts, after enzymatic hydrolysis (e.g., incubation at 45°C for 2.5 hours), extract the sulforaphane with dichloromethane.[9]

-

For liquid samples, perform a liquid-liquid extraction with an appropriate organic solvent.

-

-

Purification (optional but recommended):

-

Pass the extract through an SPE cartridge to remove interfering compounds. Elute sulforaphane with a suitable solvent.

-

-

HPLC Analysis:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection: UV detector set at 202 nm or 205 nm.[10]

-

Injection Volume: 10 - 20 µL.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure sulforaphane standard.

-

Calculate the concentration of sulforaphane in the sample by comparing its peak area to the standard curve.

-

Sulforaphane-Activated Signaling Pathway: The Keap1-Nrf2-ARE Axis

Upon entering the cell, sulforaphane activates the Keap1-Nrf2 antioxidant response element (ARE) signaling pathway. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets it for ubiquitination and subsequent proteasomal degradation. Sulforaphane reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of genes encoding for phase II detoxification enzymes and antioxidant proteins, thereby upregulating their expression.

Conclusion

Myrosinase is the indispensable enzyme that unlocks the therapeutic potential of this compound by converting it into the bioactive compound sulforaphane. The efficiency of this conversion is highly dependent on the source of the myrosinase and the prevailing environmental conditions, such as pH and temperature. For researchers and drug development professionals, a thorough understanding of myrosinase kinetics and the factors that modulate its activity is crucial for the development of effective strategies to enhance the bioavailability of sulforaphane from both dietary sources and supplemental formulations. The experimental protocols and data presented in this guide provide a foundational framework for the quantitative assessment of the this compound-myrosinase-sulforaphane axis. Further research into novel sources of myrosinase and optimization of reaction conditions will continue to advance the development of sulforaphane-based interventions for health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimisation of enzymatic production of sulforaphane in broccoli sprouts and their total antioxidant activity at different growth and storage days - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulforaphane Bioavailability from this compound-Rich Broccoli: Control by Active Endogenous Myrosinase | PLOS One [journals.plos.org]

- 7. Sulforaphane Bioavailability from this compound-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. WO2012158008A1 - Method for quantifying sulforaphane by high-performance liquid chromatography in cruciferous plants - Google Patents [patents.google.com]

- 10. scienceopen.com [scienceopen.com]

The In Vivo Metabolic Journey of Glucoraphanin and Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo metabolic fate of glucoraphanin and its bioactive derivative, sulforaphane. Sourced from cruciferous vegetables, these compounds have garnered significant attention for their potential health benefits, making a thorough understanding of their pharmacokinetics and metabolic pathways crucial for research and therapeutic development.

Introduction: From Plant Precursor to Bioactive Compound

Glucoraphinan is a stable glucosinolate found in abundance in broccoli and other cruciferous vegetables.[1][2][3] It is a precursor to the biologically active isothiocyanate, sulforaphane, a potent activator of the Nrf2 signaling pathway which orchestrates cellular antioxidant responses.[1][2][3][4] The conversion of glucoraphinan to sulforaphane is a critical step influencing its bioavailability and subsequent metabolic fate. This conversion is primarily enzymatic, catalyzed by myrosinase.

Myrosinase is an enzyme present in the plant tissue but spatially separated from this compound.[5] Chewing or crushing raw cruciferous vegetables disrupts the plant cells, allowing myrosinase to come into contact with glucoraphinan and hydrolyze it into sulforaphane.[3] However, cooking can inactivate myrosinase, preventing this conversion from occurring before consumption.[5][6][7] In the absence of active plant myrosinase, the gut microbiota plays a pivotal role in metabolizing glucoraphinan to sulforaphane.[1][2][3][5]

Absorption and Bioavailability

The absorption and bioavailability of sulforaphane are highly variable and influenced by the food matrix and the presence of active myrosinase.

Factors Influencing Bioavailability:

-

Food Preparation: Consumption of raw broccoli, where myrosinase is active, leads to significantly higher and faster absorption of sulforaphane compared to cooked broccoli.[6][7] Studies have shown bioavailability of sulforaphane to be around 37% from raw broccoli versus 3.4% from cooked broccoli.[6][7]

-

Gut Microbiota: In the absence of plant myrosinase, the conversion of glucoraphinan to sulforaphane by the gut microbiome is a slower and less efficient process, leading to delayed absorption and lower peak plasma concentrations.[8] The composition of an individual's gut microbiota can significantly influence the efficiency of this conversion.[1][2]

-

Supplement Formulation: Broccoli supplements that contain glucoraphinan but lack myrosinase activity result in dramatically lower plasma concentrations of sulforaphane metabolites compared to fresh broccoli sprouts.[9]

Quantitative Data on Bioavailability and Pharmacokinetics

The following tables summarize key quantitative data on the bioavailability and pharmacokinetics of glucoraphinan and sulforaphane from various human studies.

Table 1: Bioavailability of Sulforaphane from Different Sources

| Source | Myrosinase Activity | Mean Bioavailability (%) | Peak Plasma Time (Tmax) | Reference |

| Raw Broccoli | Present | 37 | 1.6 hours | [6][7] |

| Cooked Broccoli | Inactive | 3.4 | 6 hours | [6][7] |

| This compound-rich beverage | Inactive | 5 | Slower elimination | [10] |

| Sulforaphane-rich beverage | Active | 70 | Bolus dosing | [10] |

| Broccoli Sprouts | Present | 74 | - | [11] |

| Broccoli Powder (no myrosinase) | Inactive | 19 | Delayed | [11] |

Table 2: Pharmacokinetic Parameters of Sulforaphane and its Metabolites

| Parameter | Value | Condition | Reference |

| Peak Plasma Concentration (Cmax) | 0.943 - 2.27 µmol/L | 200 µmol broccoli sprout isothiocyanates | [11] |

| Time to Peak Plasma (Tmax) | 1 hour | 200 µmol broccoli sprout isothiocyanates | [11] |

| Elimination Half-life (t1/2) | 2.4 - 2.6 hours | Raw and cooked broccoli | [6][7] |

| Urinary Excretion (% of dose in 24h) | 2 - 15 | Broccoli soup (myrosinase denatured) | [12][13][14] |

| Urinary Excretion (% of dose in 24h) | ~70 | Sulforaphane-rich beverage | [10] |

Metabolism: The Mercapturic Acid Pathway

Once absorbed, sulforaphane is primarily metabolized via the mercapturic acid pathway.[15][16] This pathway involves a series of enzymatic reactions that conjugate sulforaphane with glutathione (GSH), followed by further modifications to facilitate its excretion. The key metabolites formed are:

-

Sulforaphane-glutathione (SFN-GSH)

-

Sulforaphane-cysteine-glycine (SFN-CG)

-

Sulforaphane-cysteine (SFN-Cys)

-

Sulforaphane-N-acetylcysteine (SFN-NAC)

These metabolites have been identified and quantified in both plasma and urine.[17] Interestingly, some of these metabolites, such as SFN-Cys and SFN-NAC, are also considered to be bioactive.[18]

Distribution

Sulforaphane and its metabolites are distributed to various tissues throughout the body. Animal studies in mice have shown that SFN metabolites can be detected in the small intestine, colon, liver, kidney, lung, brain, and prostate.[18] The relative abundance of each metabolite can vary between different tissues.[18]

Excretion

The primary route of excretion for sulforaphane and its metabolites is through the urine.[12][13][14] The total urinary excretion of sulforaphane metabolites can vary significantly among individuals, ranging from 2% to 15% of the ingested glucoraphinan dose when myrosinase is inactive.[12][13][14] When sulforaphane is consumed directly in a myrosinase-active form, urinary excretion can be as high as 70%.[10]

Experimental Protocols

This section outlines the general methodologies employed in the in vivo study of glucoraphinan and sulforaphane metabolism.

Study Design for Human Clinical Trials

A common approach is a randomized, crossover study design.[9][13]

-

Participant Recruitment: Healthy volunteers are recruited.

-

Dietary Control: Participants are often asked to avoid cruciferous vegetables for a period before and during the study to minimize background levels of isothiocyanates.

-

Intervention: Participants consume a standardized amount of the test substance (e.g., raw or cooked broccoli, broccoli sprouts, or a supplement).

-

Washout Period: A washout period is implemented between different interventions in a crossover design.

-

Sample Collection: Blood and urine samples are collected at specified time points before and after consumption of the test substance.

Sample Preparation and Analysis

Plasma and Urine Sample Preparation:

-

Collection: Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma. Urine samples are collected over a specified time period.

-

Stabilization: Due to the reactivity of sulforaphane, samples are often treated with a stabilizing agent.

-

Extraction: Metabolites are extracted from the plasma or urine, often using solid-phase extraction or protein precipitation with solvents like acetonitrile.[19]

Analytical Quantification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the simultaneous quantification of sulforaphane and its various metabolites in biological samples.[17][20] The method utilizes stable isotope-labeled internal standards for accurate quantification.[19][20]

Signaling Pathways and Visualizations

Sulforaphane is known to modulate several key signaling pathways, with the Nrf2 pathway being the most extensively studied.

This compound to Sulforaphane Metabolic Pathway

Caption: Conversion of this compound to sulforaphane.

Sulforaphane Mercapturic Acid Pathway

Caption: The mercapturic acid pathway for sulforaphane metabolism.

Experimental Workflow for In Vivo Analysis

Caption: A typical experimental workflow for in vivo sulforaphane studies.

Sulforaphane and the Nrf2 Signaling Pathway

Caption: Sulforaphane's activation of the Nrf2 signaling pathway.

Conclusion

The in vivo metabolic fate of glucoraphinan and sulforaphane is a complex process influenced by food processing, individual gut microbiota, and host metabolism. Sulforaphane, the bioactive end-product, undergoes extensive metabolism primarily through the mercapturic acid pathway before being excreted. A comprehensive understanding of these processes is essential for designing effective clinical trials and developing novel therapeutic strategies based on these promising natural compounds. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. This compound conversion into sulforaphane and related compounds by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Frontiers | this compound conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 4. Signaling pathways and intracellular targets of sulforaphane mediating cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucosinolates in Human Health: Metabolic Pathways, Bioavailability, and Potential in Chronic Disease Prevention [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioavailability and kinetics of sulforaphane in humans after consumption of cooked versus raw broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioavailability of sulforaphane from two broccoli sprout beverages: Results of a short term, cross-over clinical trial in Qidong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioavailability of this compound and Sulforaphane from High‐this compound Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioavailability of this compound and Sulforaphane from High-Glucoraphanin Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative measurement of sulforaphane, iberin and their mercapturic acid pathway metabolites in human plasma and urine using liquid chromatography-tandem electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and tissue distribution of sulforaphane in Nrf2 knockout and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Quantification of Sulforaphane Mercapturic Acid Pathway Conjugates in Human Urine by High-Performance Liquid Chromatography and Isotope-Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Glucoraphanin Accumulation in Broccoli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoraphanin, a glucosinolate predominantly found in broccoli (Brassica oleracea var. italica), is a precursor to the potent anticancer compound sulforaphane. The concentration of this compound in broccoli is a complex trait governed by a network of genes involved in its biosynthesis, transport, and degradation. This technical guide provides a comprehensive overview of the genetic regulation of this compound accumulation, with a focus on key regulatory genes, transcription factors, and quantitative trait loci (QTLs). We present a synthesis of current research, including detailed experimental protocols and quantitative data, to serve as a resource for researchers, scientists, and drug development professionals interested in the targeted breeding of high-glucoraphanin broccoli and the development of novel therapeutics.

Introduction

Broccoli is a significant dietary source of this compound, a sulfur-containing compound that has garnered considerable attention for its health-promoting properties. Upon consumption, this compound is hydrolyzed by the enzyme myrosinase into sulforaphane, an isothiocyanate known to induce phase II detoxification enzymes and exhibit potent anti-inflammatory and anticancer activities. The concentration of this compound in broccoli can vary significantly depending on the cultivar and environmental conditions.[1][2] Understanding the genetic basis of this variation is crucial for developing new broccoli varieties with enhanced health benefits.

This guide delves into the molecular mechanisms controlling this compound levels in broccoli, from the introgression of novel genes from wild relatives to the fine-tuning of biosynthetic pathways through genetic engineering.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, an aliphatic glucosinolate, originates from the amino acid methionine. The pathway involves three main stages: side-chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.[3] A simplified representation of this pathway is illustrated below.

Key Genetic Regulators

Several genes and transcription factors play pivotal roles in modulating the accumulation of this compound in broccoli.

The Myb28 Transcription Factor

The R2R3-MYB transcription factor, Myb28, is a master regulator of aliphatic glucosinolate biosynthesis.[4] Studies have shown that increased expression of Myb28 leads to a significant increase in this compound content.[5][6] Notably, the high-glucoraphanin broccoli variety 'Beneforté' was developed by introgressing a functional Myb28 allele from the wild species Brassica villosa.[5][6][7] This introgression resulted in a 2.5 to 3-fold increase in this compound levels compared to standard broccoli hybrids.[5][6][8] CRISPR-Cas9 mediated knockout of Myb28 in B. oleracea has been shown to impair this compound accumulation, confirming its critical role.[4][9]

Genes Involved in Side-Chain Modification

The final steps of this compound biosynthesis are catalyzed by flavin-monooxygenase glucosinolate S-oxygenases (FMO GS-OX). In broccoli, FMO GS-OX2 and FMO GS-OX5 are key enzymes that convert methylthioalkyl glucosinolates to this compound.[10] Elevated expression of these genes is associated with higher this compound concentrations.[10]

Conversely, the gene AOP2 (2-oxoglutarate-dependent dioxygenase) can convert this compound to other glucosinolates. Limited expression of AOP2 is therefore correlated with higher accumulation of this compound.[10]

Quantitative Data on this compound Content

The genetic modifications and breeding strategies discussed have led to significant variations in this compound content among different broccoli lines. The following tables summarize key quantitative findings from various studies.

| Broccoli Line/Hybrid | Genetic Background | This compound Content (μmol/g DW) | Fold Change vs. Control | Reference |

| Standard Hybrids | Commercial Cultivars | ~5-15 | 1x | [5],[6] |

| 'Beneforté' (High this compound) | Introgression from B. villosa (Myb28) | ~25-45 | 2.5-3x | [5],[6],[8] |

| myb28 knockout mutant | CRISPR-Cas9 edited | Significantly reduced | <1x | [9],[4] |

| High this compound Inbred Lines | Selected breeding lines | >2x commercial hybrids | >2x | [11] |

| Tissue | This compound Content | Reference |

| Seeds | 2.1 g/100g (MECC), 2.0 g/100g (HPLC) | [12] |

| Florets | 71 mg/100g (MECC), 70 mg/100g (HPLC) | [12] |

| Sprouts | 10-100 times higher than mature florets | [1] |

Experimental Protocols

Quantification of this compound

5.1.1. High-Performance Liquid Chromatography (HPLC)

A widely used method for the quantification of this compound.

-

Sample Preparation: Freeze-dried and ground broccoli tissue is extracted with hot water or methanol.

-

Purification: Extracts are often purified using solid-phase extraction (SPE) with C18 and amino propyl cartridges to remove interfering compounds.[12]

-

Chromatographic Conditions:

5.1.2. Micellar Electrokinetic Capillary Chromatography (MECC)

An alternative method for this compound determination.

-

Sample Preparation and Purification: Similar to HPLC.[12]

-

Capillary: Bare fused silica capillary (e.g., 77 cm × 75-µm i.d.).[12]

-

Buffer: A mixture of sodium tetraborate, sodium dihydrogen orthophosphate, and a surfactant like cetyltrimethylammonium bromide (CTAB).[12]

Gene Expression Analysis

5.2.1. RNA Extraction and cDNA Synthesis

-

Total RNA is extracted from frozen broccoli tissues using commercially available kits (e.g., EasyPure Plant RNA Kit).[14]

-

Reverse transcription is performed to synthesize complementary DNA (cDNA) using a reverse transcriptase kit.[14]

5.2.2. Quantitative Real-Time PCR (qRT-PCR)

-

qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system.[14][15]

-

Gene-specific primers are designed for target genes (Myb28, FMO GS-OX, etc.) and a reference gene (e.g., Actin).[14]

-

The relative gene expression levels are calculated using the 2-ΔΔCt method.[14][16]

Transcriptome Analysis (RNA-seq)

-

RNA is extracted from different tissues or treatment groups.

-

RNA sequencing is performed on a platform like Illumina.[14]

-

Clean reads are mapped to a reference genome of Brassica oleracea.[14]

-

Differentially expressed genes (DEGs) are identified based on fold change and p-value thresholds.[14]

Breeding and Genetic Engineering Strategies

Marker-Assisted Selection (MAS)

The identification of QTLs associated with high this compound content allows for the use of molecular markers to select for desirable traits in breeding programs.[17][18] Fine mapping of these QTLs can pinpoint the causative genes, such as Myb28, enabling more precise selection.[6][19]

Genetic Engineering

-

Overexpression: Overexpressing key regulatory genes like Myb28 can enhance the entire aliphatic glucosinolate pathway, leading to higher this compound levels.[20]

-

Gene Editing (CRISPR-Cas9): This technology allows for precise modifications of the genome. For example, creating specific deletions in the Myb28 gene, similar to those found in high-glucoraphanin wild relatives, has been shown to increase this compound content.[21][22]

Conclusion and Future Perspectives

The genetic regulation of this compound accumulation in broccoli is a multifaceted process involving a hierarchy of regulatory and biosynthetic genes. The discovery and characterization of the Myb28 transcription factor as a major regulator have been instrumental in the development of high-glucoraphanin broccoli varieties. Future research will likely focus on the identification of additional regulatory elements and the interplay between genetic and environmental factors in determining final this compound content. The application of advanced molecular techniques, including gene editing and multi-omics approaches, will continue to provide new avenues for enhancing the nutritional and therapeutic value of broccoli. This knowledge will not only benefit consumers through improved food choices but also provide valuable insights for the development of this compound- and sulforaphane-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomics analysis of genes induced by melatonin related to glucosinolates synthesis in broccoli hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Genetic regulation of this compound accumulation in Beneforté broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic regulation of this compound accumulation in Beneforté® broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetic regulation of this compound accumulation in Beneforté<sup>®</sup> broccoli | CiNii Research [cir.nii.ac.jp]

- 9. CRISPR-Cas9-Mediated Gene Editing of MYB28 Genes Impair this compound Accumulation of Brassica oleracea in the Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hort [journals.ashs.org]

- 12. The determination of this compound in broccoli seeds and florets by solid phase extraction and micellar electrokinetic capillary chromatography | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]

- 13. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound Accumulation via this compound Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Fine mapping of the major QTLs for biochemical variation of sulforaphane in broccoli florets using a DH population | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. sejong.elsevierpure.com [sejong.elsevierpure.com]

A Technical Guide to the Cellular Uptake and Transport of Glucoraphanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and transport of glucoraphanin, a key glucosinolate found in cruciferous vegetables. The focus is on the mechanisms of absorption, the critical role of enzymatic conversion to sulforaphane, and the subsequent metabolic fate of this bioactive compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways to support further research and development in this area.

Introduction: The this compound-Sulforaphane Axis

This compound is a relatively stable and water-soluble precursor to the potent bioactive compound, sulforaphane.[1][2] In its native form, this compound has limited biological activity and is not readily absorbed by cells. The key to its efficacy lies in its enzymatic conversion to sulforaphane, a highly reactive isothiocyanate.[1][3][4] This conversion is the rate-limiting step for the cellular uptake and subsequent biological effects attributed to the consumption of this compound-rich foods like broccoli.

The primary enzyme responsible for this hydrolysis is myrosinase (a thioglucoside glucohydrolase), which is physically segregated from this compound in intact plant cells.[1][5] Disruption of the plant tissue through chewing, cutting, or insect damage brings myrosinase into contact with this compound, initiating the conversion to sulforaphane.[1][5] In the absence of active plant myrosinase, which is often destroyed by cooking, the gut microbiota can also facilitate this conversion, albeit with significant inter-individual variability.[4][6][7][8]

Cellular Uptake and Transport Mechanisms

The cellular uptake of this compound is indirect and largely dependent on its conversion to sulforaphane.

-

This compound: As a hydrophilic molecule, this compound itself has poor membrane permeability and is not significantly absorbed in the upper gastrointestinal tract.[9][10] Studies have shown that intact this compound can be detected in plasma and urine after consumption of myrosinase-inactivated broccoli, indicating some limited absorption, but the primary route to bioactivity is through its conversion.[11]

-

Sulforaphane: In contrast, sulforaphane is a smaller, more lipophilic molecule that is readily absorbed across the intestinal epithelium.[12] The primary mechanism of sulforaphane transport is believed to be passive diffusion.[13] Studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have demonstrated the passive transport of sulforaphane.[13] Once absorbed, sulforaphane is distributed to various tissues.[3]

Quantitative Data on Bioavailability

The bioavailability of sulforaphane from this compound is highly dependent on the presence of active myrosinase. The following tables summarize key quantitative findings from human and animal studies.

Table 1: Bioavailability of Sulforaphane from Different Sources in Humans

| Source | Myrosinase Activity | Mean Bioavailability (Urinary Excretion of Dithiocarbamates) | Peak Plasma Time (Tmax) of Sulforaphane | Reference |

| Raw Broccoli | High | 37% | 1.6 hours | [14] |

| Cooked Broccoli | Low/Inactive | 3.4% | 6 hours | [14] |

| This compound-rich Broccoli Sprouts (with active myrosinase) | High | 3- to 4-fold higher than from this compound alone | Not specified | [15] |

| This compound-rich Broccoli Powder (without myrosinase) | Inactive | 1-40% (highly variable) | Not specified | [1][2][7] |

| Purified Sulforaphane | N/A | 70-90% | Not specified | [1][7] |

| High-Glucoraphanin Broccoli Soup (myrosinase denatured) | Inactive | 2-15% | 2 hours (for intact this compound) | [11][16][17] |

Table 2: Pharmacokinetic Parameters of this compound and Sulforaphane in Humans After Consumption of High-Glucoraphanin Broccoli Soup

| Analyte | Cmax (μM) | Tmax (h) | AUC (μM·h) |

| This compound | ~0.6 | 2 | ~2.5 |

| Sulforaphane | ~0.3 | 6 | ~2.0 |

| (Data derived from a study with broccoli soup containing 280 μmoles of this compound) |

Experimental Protocols

This section details common methodologies used to study the uptake and transport of this compound and sulforaphane.

In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

This method assesses the transport of compounds across a polarized monolayer of human intestinal epithelial cells.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.

-

Transport Assay:

-

The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with transport buffer.

-

The test compound (e.g., sulforaphane) is added to the AP chamber for apical-to-basolateral transport studies, or to the BL chamber for basolateral-to-apical transport studies.

-

Samples are collected from the receiver chamber at designated time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the compound in the collected samples is quantified using analytical methods such as HPLC or LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Bioavailability Studies in Rodent Models

Animal models are used to investigate the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

-

Animal Model: Male F344 rats are commonly used.

-

Dosing:

-

Sample Collection:

-

Mesenteric plasma samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure the appearance of isothiocyanates.[9]

-

Urine and feces are collected over a 24-hour period to quantify the excretion of metabolites.

-

-

Analysis: The concentration of sulforaphane and its dithiocarbamate metabolites in plasma and urine is determined by LC-MS/MS.

Human Clinical Trials for Bioavailability Assessment

Human studies are essential for understanding the real-world bioavailability of this compound from dietary sources.

-

Study Design: A randomized, crossover design is often employed, where participants consume different broccoli preparations (e.g., raw vs. cooked, supplements with and without myrosinase) with a washout period between interventions.[14]

-

Participants: Healthy volunteers are recruited for the study.

-

Intervention: Participants consume a standardized amount of the test food or supplement.

-

Sample Collection:

-

Blood samples are collected at multiple time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours) to determine the plasma pharmacokinetics of sulforaphane and its metabolites.

-

Urine is collected for 24 hours to measure the total excretion of dithiocarbamate metabolites.

-

-

Analysis: Concentrations of analytes in plasma and urine are quantified using validated HPLC or LC-MS/MS methods.[18]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound uptake and transport.

This compound to Sulforaphane Conversion and Absorption

References

- 1. Sulforaphane Bioavailability from this compound-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane Bioavailability from this compound-Rich Broccoli: Control by Active Endogenous Myrosinase | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound conversion into sulforaphane and related compounds by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. foundmyfitness.com [foundmyfitness.com]

- 8. Frontiers | this compound conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 9. This compound hydrolysis by microbiota in the rat cecum results in sulforaphane absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound hydrolysis by microbiota in the rat cecum results in sulforaphane absorption - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Bioavailability of this compound and Sulforaphane from High‐this compound Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paracellular Transport of Sulforaphane across Caco-2 Cell Monolayers [jstage.jst.go.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sulforaphane Bioavailability from this compound-Rich Broccoli: Control by Active Endogenous Myrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioavailability of this compound and Sulforaphane from High-Glucoraphanin Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Crosstalk Between Glucoraphanin and Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoraphanin, a glucosinolate abundant in cruciferous vegetables, is a precursor to the potent bioactive compound sulforaphane. While plant-derived myrosinase can initiate this conversion, the gut microbiota plays a pivotal role in metabolizing this compound, especially when dietary sources are cooked. This biotransformation is highly variable among individuals and is intrinsically linked to the composition and enzymatic capacity of their gut microbiome. Emerging evidence highlights a bidirectional relationship: the gut microbiota hydrolyzes this compound to sulforaphane, and in turn, sulforaphane modulates the microbial landscape, influencing host health through various mechanisms, including the activation of the Nrf2 signaling pathway and enhancement of gut barrier integrity. This technical guide provides an in-depth overview of the core interactions between this compound and the gut microbiota, detailing experimental protocols, quantitative data, and key signaling pathways.

Introduction

This compound is a biologically stable glucosinolate found in vegetables like broccoli, kale, and Brussels sprouts.[1][2] Its conversion to the isothiocyanate sulforaphane is a critical step for its bioactivity, which includes potent antioxidant and anti-inflammatory effects.[3] This conversion is catalyzed by the enzyme myrosinase, which is present in the plant but is often inactivated by cooking.[4] In such cases, the myrosinase-like activity of certain gut bacteria becomes the primary driver for sulforaphane production.[3][4] The composition of the gut microbiota significantly influences the efficiency of this conversion, leading to substantial inter-individual variations in sulforaphane bioavailability.[5] Furthermore, sulforaphane itself can alter the gut microbial composition, suggesting a complex interplay with significant implications for host health.[1][6]

This compound Metabolism by Gut Microbiota

In the absence of active plant myrosinase, this compound transits to the lower gastrointestinal tract where it is metabolized by the resident microbiota.[3] Gut bacteria possessing thioglucosidase activity can hydrolyze this compound into an unstable aglycone, which then rearranges to form sulforaphane.[1] However, this is not the only metabolic fate; gut microbes can also convert this compound into other metabolites such as sulforaphane nitrile and glucoerucin.[1][3] The conversion to sulforaphane is highly variable, with studies reporting a range of 1% to 40% of the ingested this compound dose being converted and excreted as sulforaphane metabolites.[4]

Quantitative Data on this compound Conversion and Microbiota Modulation

The following tables summarize quantitative data from various studies on the conversion of this compound and the impact on gut microbiota composition.

Table 1: Conversion of this compound to Sulforaphane by Gut Microbiota

| Study Population/Model | This compound Dose | Conversion Rate (% of dose excreted as sulforaphane metabolites) | Reference |

| Healthy Human Volunteers | 200 µmol broccoli sprout extract | 1 - 40% (highly variable) | [4] |

| Healthy Human Volunteers | 200 g cooked broccoli | 1 - 29% (urinary ITC excretion) | [7] |

| Ex vivo fecal culture (high ITC excreters) | 50 µM this compound | 13.3 ± 5.9% degradation after 48h | [8] |

| Ex vivo fecal culture (low ITC excreters) | 50 µM this compound | 5.6 ± 4.8% degradation after 48h | [8] |

Table 2: Pharmacokinetic Parameters of this compound and Sulforaphane

| Analyte | Study Population | Tmax (hours) | Cmax (µM) | AUC (µM·h) | Reference |

| This compound | Human Volunteers (broccoli soup) | ~2 | 0.8 - 2.5 | 3.5 - 11.1 | [9] |

| Sulforaphane | Human Volunteers (broccoli soup) | 6 - 9 | 0.1 - 0.5 | 0.8 - 4.4 | [9] |

Table 3: Modulation of Gut Microbiota Composition by this compound and Sulforaphane

| Treatment | Model | Key Changes in Microbial Abundance | Reference |

| This compound (150 µmol/kg BW) | High-fat diet-fed mice | Increased bacterial richness and diversity | [1] |

| This compound (1% broccoli seed extract) | High-fat diet-fed mice | ↑ Bacteroidetes, ↓ Firmicutes | [1] |

| Sulforaphane (20 mg/kg) | Mice with ulcerative colitis | ↑ Bacteroidetes, ↓ Firmicutes | [1] |

| This compound | High-fat diet-fed mice | ↓ Firmicutes/Bacteroidetes ratio | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and gut microbiota.

Ex vivo Fecal Incubation with this compound

This protocol is adapted from Li et al. (2011).[7][8]

-

Media Preparation: Prepare a SHIME (Simulator of the Human Intestinal Microbial Ecosystem) medium containing yeast extract (3 g/L), starch (3 g/L), cysteine (0.5 g/L), arabinogalactan (1 g/L), glucose (0.4 g/L), xylan (1 g/L), gastric mucin (1 g/L), proteose peptone (3 g/L), and pectin (2 g/L). Adjust the pH to 7.0.[7]

-

Inoculum Preparation: Collect fresh fecal samples from donors. Weigh 1 g of feces and perform serial dilutions in the SHIME medium to a 10^5 dilution.[7]

-

Incubation: In an anaerobic chamber, inoculate 1 ml of the SHIME medium with the fecal dilution. Add this compound to a final concentration of 50 µM.[7][8] Include control samples without this compound and abiotic controls (media with this compound but no inoculum).

-

Anaerobic Culture: Incubate the samples anaerobically at 37°C for 24 to 48 hours using a GasPak system.[8]

-

Sample Collection: At designated time points (e.g., 24h, 48h), collect the culture supernatant for this compound and sulforaphane analysis.

Quantification of this compound and Sulforaphane by UHPLC-MS/MS

This protocol is a generalized procedure based on several sources.[11][12][13][14]

-

Sample Preparation (Plasma/Urine):

-

For plasma, precipitate proteins by adding cold acetonitrile (1:3 v/v), vortex, and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[15]

-

For urine, dilute the sample with water or a suitable buffer.

-

Transfer the supernatant or diluted urine to a new tube and evaporate to dryness under a stream of nitrogen.[15]

-

Reconstitute the residue in the initial mobile phase (e.g., 0.1% formic acid in water).[15]

-

-

Chromatographic Separation:

-

Use a C18 column (e.g., ZORBAX Eclipse Plus C-18, 2.1 × 50 mm, 1.8 µm).[14]

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water or 13 mM ammonium acetate, pH 4) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[14]

-

Set a flow rate of approximately 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Perform Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound, sulforaphane, and their metabolites.

-

Develop a calibration curve using standards of known concentrations.

-

16S rRNA Gene Sequencing and Analysis

This protocol provides a general workflow for gut microbiota analysis.[16][17][18]

-

DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.

-

PCR Amplification: Amplify a variable region of the 16S rRNA gene (e.g., V3-V4 or V4) using universal primers with attached barcodes for sample multiplexing.[16][18]

-

Library Preparation: Purify the PCR products and quantify them. Pool the barcoded amplicons in equimolar concentrations to create a sequencing library.

-

Sequencing: Perform high-throughput sequencing on a platform such as Illumina MiSeq or HiSeq.[18]

-

Bioinformatic Analysis:

-

Demultiplex the raw sequencing reads based on the barcodes.

-

Perform quality filtering and trimming of the reads.

-

Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) using pipelines like DADA2 or QIIME2.[16]

-

Assign taxonomy to the ASVs/OTUs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze alpha and beta diversity, and differential abundance of taxa between experimental groups.

-

In Vitro Gut Barrier Function Assay using Caco-2 Cells

This protocol is based on studies by Sulforaphane protects intestinal epithelial cells against lipopolysaccharide-induced injury by activating the AMPK/SIRT1/PGC-1ɑ pathway and this compound and sulforaphane mitigate TNFα-induced Caco-2 monolayers permeabilization and inflammation.[19][20]

-

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Monolayer Formation: Seed Caco-2 cells (2.0 × 10^5 cells/well) onto Transwell inserts (e.g., 24-well format) and culture for 14-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19][21]

-

TEER Measurement: Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A stable TEER value of >400 Ω·cm² indicates a well-formed barrier.[19]

-

Treatment: Treat the Caco-2 monolayers with an inflammatory stimulus (e.g., TNF-α or LPS) in the basolateral chamber to induce barrier dysfunction.[19][20] Concurrently, add sulforaphane to the apical chamber.

-

Permeability Assay:

-

Measure TEER again after the treatment period. A decrease in TEER indicates increased permeability.

-

Perform a paracellular flux assay by adding a fluorescent marker (e.g., FITC-dextran) to the apical chamber and measuring its appearance in the basolateral chamber over time.[19][20] An increase in fluorescence in the basolateral chamber signifies compromised barrier function.

-

Signaling Pathways and Experimental Workflows

Nrf2-Keap1 Signaling Pathway